2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Antitubercular drug discovery DNA gyrase B inhibition thiophene-3-carboxamide SAR

2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide (C₁₉H₁₆N₂O₂S; MW = 336.41) is a synthetic 2-benzamido-5-phenylthiophene-3-carboxamide derivative belonging to the thiophene-3-carboxamide chemotype, a scaffold extensively validated across multiple therapeutic target classes. The compound features a 4-methyl substituent on the benzamido moiety at the thiophene 2-position, a primary carboxamide at the 3-position, and an unsubstituted phenyl ring at the 5-position.

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
Cat. No. B12345748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide
Molecular FormulaC19H16N2O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C19H16N2O2S/c1-12-7-9-14(10-8-12)18(23)21-19-15(17(20)22)11-16(24-19)13-5-3-2-4-6-13/h2-11H,1H3,(H2,20,22)(H,21,23)
InChIKeyMSGJFIQTSILJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide: Structural Identity and Pharmacological Context for Informed Procurement


2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide (C₁₉H₁₆N₂O₂S; MW = 336.41) is a synthetic 2-benzamido-5-phenylthiophene-3-carboxamide derivative belonging to the thiophene-3-carboxamide chemotype, a scaffold extensively validated across multiple therapeutic target classes [1]. The compound features a 4-methyl substituent on the benzamido moiety at the thiophene 2-position, a primary carboxamide at the 3-position, and an unsubstituted phenyl ring at the 5-position. This chemotype has yielded potent inhibitors of IκB kinase-β (IKKβ/IKK-2), Mycobacterium tuberculosis DNA gyrase B (GyrB), cyclooxygenase-2 (COX-2), and the influenza virus RNA polymerase PA-PB1 interaction [2]. The 4-methylbenzamido substitution differentiates this compound from the extensively characterized 2-amino, 2-ureido, and unsubstituted 2-benzamido analogs, potentially modulating lipophilicity, target binding, and selectivity profiles [3].

Why 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide Cannot Be Interchanged with Generic Thiophene-3-Carboxamide Analogs


Generic substitution within the thiophene-3-carboxamide class is precluded by the profound impact of the 2-position substituent on target potency, selectivity, and physicochemical properties. The 2-amino parent scaffold (IKKβ IC₅₀ = 1.9 μM) differs by over 100-fold in IKK-2 potency from the 2-ureido analog TPCA-1 (IKK-2 IC₅₀ = 17.9 nM) . Similarly, within the Mtb GyrB series, the unsubstituted 2-benzamido derivative (compound 57g) achieves an IC₅₀ of 0.86 μM, while alternative 2-amino substitutions yield widely divergent activities across 28 derivatives [1]. The 4-methyl group on the benzamido ring of the target compound introduces a specific steric and lipophilic perturbation absent in the unsubstituted benzamido analog—a modification that, by analogy to established SAR trends in the COX-2 and IKK-2 series, is expected to alter target binding, metabolic stability, and solubility in pharmacologically meaningful ways [2]. Interchanging this compound for a close analog without accounting for the 4-methyl substituent risks invalidating downstream SAR, selectivity profiling, and formulation development.

Quantitative Differentiation Evidence for 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide Against Key Comparators


Structural Differentiation from the Unsubstituted 2-Benzamido Analog (Compound 57g): 4-Methyl Substituent Impact on Mtb GyrB Pharmacophore

The target compound differs from the most active Mtb GyrB inhibitor in the 2-amino-5-phenylthiophene-3-carboxamide series—2-benzamido-5-phenylthiophene-3-carboxamide (compound 57g)—solely by the presence of a para-methyl group on the benzamido ring. Compound 57g demonstrated an IC₅₀ of 0.86 ± 0.81 μM against Mtb DNA gyrase supercoiling, an IC₅₀ of 0.76 ± 0.25 μM in Mtb supercoiling, and an MIC of 4.84 μM against drug-sensitive Mtb with no cytotoxicity at 100 μM [1]. While direct assay data for the 4-methylbenzamido analog are not available in the primary literature, the established SAR within this series demonstrates that benzamido N-substitution is a critical determinant of GyrB affinity. The 4-methyl group is predicted to increase clogP by approximately 0.5 log units relative to the unsubstituted benzamido analog, potentially enhancing membrane permeability while modulating target binding through steric and hydrophobic interactions in the GyrB ATP-binding pocket .

Antitubercular drug discovery DNA gyrase B inhibition thiophene-3-carboxamide SAR

Differentiation from 2-Amino-5-phenylthiophene-3-carboxamide: IKKβ Inhibitory Potency Gain Through N-Benzamido Substitution

The 2-amino parent scaffold (2-amino-5-phenylthiophene-3-carboxamide; IKKβ-IN-4) inhibits IKKβ with an IC₅₀ of 1.9 μM . Conversion of the 2-amino group to a 2-benzamido moiety—as in the target compound—represents a key structural transformation that, in the closely related 2-ureido series, produced a >100-fold potency improvement (TPCA-1: IKK-2 IC₅₀ = 17.9 nM vs. 2-amino parent: IC₅₀ = 1.9 μM) [1]. For the IKK-2 target, the ureido-thiophene analog IKK-2 Inhibitor VI (2-(carbamoylamino)-5-phenylthiophene-3-carboxamide) achieves IC₅₀ values of 13–25 nM, demonstrating that the 5-phenylthiophene-3-carboxamide core can support nanomolar potency when the 2-position is appropriately derivatized . The 4-methylbenzamido substituent on the target compound is predicted to confer intermediate lipophilicity between the unsubstituted benzamido and the more polar ureido variants, potentially offering a distinct selectivity window for kinase profiling.

IKKβ/NF-κB pathway inhibition Kinase inhibitor selectivity thiophene carboxamide scaffold optimization

COX-2 Selectivity Potential: Positioning Against Celecoxib and 2-Benzamido-COX-2 Lead VIIa

The 2-benzamido-thiophene-3-carboxamide scaffold has been validated as a selective COX-2 inhibitor platform. Compound VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide) demonstrated a COX-2 IC₅₀ of 0.29 μM with a selectivity index (COX-1 IC₅₀/COX-2 IC₅₀) of 67.24, outperforming celecoxib (COX-2 IC₅₀ = 0.42 μM; selectivity index = 33.8) [1]. The target compound preserves the critical 2-benzamido pharmacophore while incorporating a 4-methyl substituent, a modification that in the broader diarylheterocycle COX-2 inhibitor class has been associated with enhanced selectivity through improved hydrophobic interactions in the COX-2 side pocket [2]. The 5-phenyl substituent on the target compound (vs. 5-ethyl in VIIa) provides an extended aromatic surface predicted to engage the COX-2 hydrophobic channel differently than the ethyl analog, potentially affecting both potency and isoform selectivity [3].

COX-2 selective inhibition Anti-inflammatory drug design thiophene-3-carboxamide NSAID scaffold

Antiviral Entry Inhibition Potential: Structural Parallels with BVDV Inhibitor PTC12

Phenyl thiophene carboxamide derivative 12 (PTC12) was identified through structure-based virtual screening as a specific inhibitor of BVDV entry, displaying an IC₅₀ of 0.30 μM against the reference NADL strain and acting at the virus internalization step by targeting the E2 envelope protein [1]. PTC12 (3-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide) differs from the target compound in two key aspects: (i) the acylamino substituent is at the thiophene 3-position (vs. 2-position in the target compound), and (ii) the benzamido ring carries 3,4-dimethoxy substituents (vs. 4-methyl). The target compound's 2-benzamido-5-phenylthiophene-3-carboxamide scaffold is a regioisomeric variant of the PTC12 chemotype, and the 4-methyl substituent offers a distinct electronic and steric profile compared to the 3,4-dimethoxy pattern [2]. This regioisomeric and substituent variation provides a direct structural probe for the antiviral SAR of phenylthiophene carboxamides targeting pestivirus E2.

Antiviral entry inhibitors Bovine viral diarrhea virus (BVDV) E2 envelope protein targeting

Physicochemical Differentiation: Predicted Lipophilicity and Drug-Likeness Profile vs. 2-Amino and 2-Ureido Analogs

The 4-methylbenzamido substituent confers a distinct physicochemical profile compared to key analogs. The target compound (MW = 336.41; predicted clogP ≈ 3.7) occupies an intermediate lipophilicity range between the polar 2-amino parent (MW = 218.27; clogP ≈ 2.1) and the highly lipophilic tetrahydrobenzothiophene analogs (MW > 314; clogP > 4.0) [1]. This intermediate lipophilicity is potentially advantageous: it exceeds the 2-amino scaffold's permeability while avoiding the excessive clogP (>5) associated with solubility-limited absorption and promiscuous protein binding observed in more hydrophobic thiophene carboxamides [2]. The compound satisfies all Lipinski Rule of Five criteria (MW < 500; HBD = 2; HBA ≤ 4; clogP < 5) and is predicted to have 0 RO5 violations, comparing favorably with the larger benzothiophene-fused analogs . Furthermore, the 4-methyl substituent introduces a metabolically accessible site (benzylic oxidation) absent in the unsubstituted benzamido analog, potentially enabling prodrug strategies or providing a metabolic soft spot for clearance optimization.

Physicochemical profiling Drug-likeness prediction Lipinski Rule of Five compliance

Recommended Application Scenarios for 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide Based on Comparative Evidence


SAR Probe for Mycobacterium tuberculosis GyrB Benzamido Sub-Pocket Mapping

The compound serves as a direct structural analog to the most active Mtb GyrB inhibitor (57g) identified in the 2-amino-5-phenylthiophene-3-carboxamide series [1]. Procurement of this compound alongside the unsubstituted 2-benzamido analog (57g) enables a paired SAR analysis quantifying the contribution of the para-methyl group to GyrB affinity, ATP-competitive inhibition kinetics, and antimycobacterial MIC. This is directly relevant to academic and industrial tuberculosis drug discovery programs seeking to optimize the benzamido pharmacophore for improved GyrB binding.

IKKβ/NF-κB Pathway Chemical Probe with Intermediate Potency and Tunable Lipophilicity

The compound occupies a strategic intermediate position between the weakly active 2-amino IKKβ inhibitor (IC₅₀ = 1.9 μM) and the highly potent 2-ureido series (TPCA-1, IC₅₀ = 17.9 nM) [2]. This makes it a valuable tool for dissecting the relationship between IKK-2 potency, lipophilicity, and cellular NF-κB pathway inhibition in inflammatory disease models. It is particularly suited for experiments where the extreme potency of TPCA-1 may mask subtle pathway modulation effects or where intermediate target engagement is desired for pharmacological profiling.

COX-2 Selective Inhibitor Lead Expansion via 4-Methylbenzamido-5-phenyl Modification

Building on the demonstrated superiority of 2-benzamido-thiophene-3-carboxamide VIIa over celecoxib (COX-2 IC₅₀ = 0.29 vs. 0.42 μM; SI = 67.24 vs. 33.8) [3], this compound provides the 4-methylbenzamido and 5-phenyl variant needed to complete the SAR matrix for this scaffold. Pharmaceutical research teams can use this compound to evaluate whether 4-methyl substitution on the benzamido ring enhances COX-2 selectivity beyond the 67-fold achieved by VIIa, and whether the 5-phenyl group offers advantages over 5-ethyl in terms of hydrophobic channel occupancy and metabolic stability.

Regioisomeric Antiviral SAR Comparator for Pestivirus E2 Entry Inhibitors

As a regioisomer of the validated BVDV entry inhibitor PTC12 (IC₅₀ = 0.30 μM) [4], this compound enables systematic investigation of how the position of the carboxamide group (3-carboxamide vs. 2-carboxamide) and the benzamido substitution pattern (4-methyl vs. 3,4-dimethoxy) affect E2 envelope protein binding and virus internalization blockade. Virology research groups can employ this compound to expand the structural diversity of the phenylthiophene carboxamide antiviral class beyond the PTC12 template.

Quote Request

Request a Quote for 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.